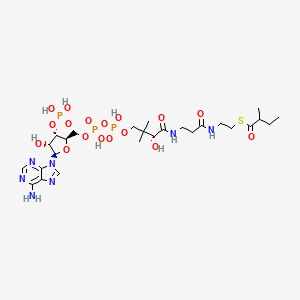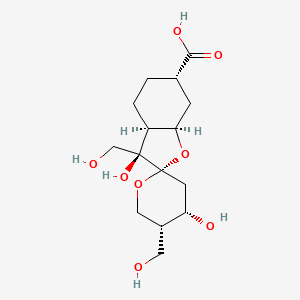
Phyllaemblic acid C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phyllaemblic acid C is a natural product found in Phyllanthus emblica with data available.
Wissenschaftliche Forschungsanwendungen
1. Chemical Characterization and Structural Analysis
- Phyllaemblic acid C, along with other compounds, was isolated from the roots of Phyllanthus emblica. Its structure and stereochemistry were fully characterized using spectroscopic and chemical methods, contributing to a better understanding of the chemical composition of Phyllanthus emblica (Zhang et al., 2000).
- In another study, novel sesquiterpenoids, including phyllaemblic acids B and C, were identified from the roots of Phyllanthus emblica. The absolute stereochemistry of these compounds was determined, enhancing knowledge about the chemical diversity of this plant (Zhang et al., 2001).
2. Antioxidant and Hepatoprotective Properties
- A study on Phyllanthus emblica L. (amla) identified potent antioxidants, including phyllaemblic acid, in its bark extract. The extract demonstrated significant hepatoprotective effects against ethanol-induced hepatic damage, suggesting potential therapeutic applications (Chaphalkar et al., 2017).
3. Antiviral Activity
- Phyllaemblic acid C was evaluated for its antiviral activity against coxsackie virus B3. Compounds isolated from Phyllanthus emblica, including phyllaemblic acid, exhibited strong anti-viral properties, indicating potential for therapeutic applications in viral infections (Liu et al., 2009).
4. Bioactive Composition and Pharmacology
- Phyllanthus emblica, the source of phyllaemblic acid, has been extensively studied for its bioactive composition and pharmacological properties. Its fruits contain a variety of compounds including tannins, flavonoids, saponins, and terpenoids, which have demonstrated multiple health benefits (Saini et al., 2021).
5. Anti-Hepatitis B Virus Activities
- In research focused on anti-hepatitis B virus activities, sesquiterpenoid glycosides including phyllaemblic acid from Phyllanthus emblica showed potential anti-HBV activities. This highlights its possible use in the treatment of hepatitis B virus-related conditions (Lv et al., 2014).
Eigenschaften
Produktname |
Phyllaemblic acid C |
|---|---|
Molekularformel |
C15H24O8 |
Molekulargewicht |
332.35 g/mol |
IUPAC-Name |
(2S,3R,3aS,4'S,5'R,6S,7aR)-3,4'-dihydroxy-3,5'-bis(hydroxymethyl)spiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylic acid |
InChI |
InChI=1S/C15H24O8/c16-5-9-6-22-15(4-11(9)18)14(21,7-17)10-2-1-8(13(19)20)3-12(10)23-15/h8-12,16-18,21H,1-7H2,(H,19,20)/t8-,9+,10-,11-,12+,14-,15-/m0/s1 |
InChI-Schlüssel |
VUTLIYHSSWEGDL-KBIHYEQISA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H](C[C@H]1C(=O)O)O[C@]3([C@@]2(CO)O)C[C@@H]([C@@H](CO3)CO)O |
Kanonische SMILES |
C1CC2C(CC1C(=O)O)OC3(C2(CO)O)CC(C(CO3)CO)O |
Synonyme |
phyllaemblic acid C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



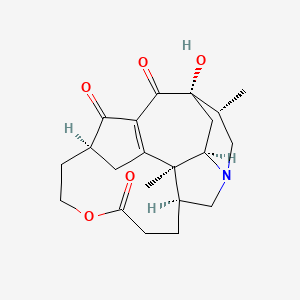
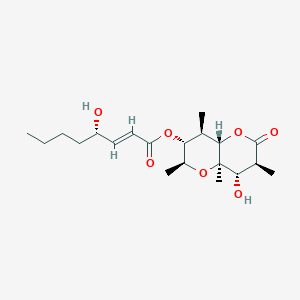
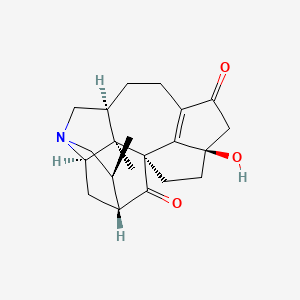
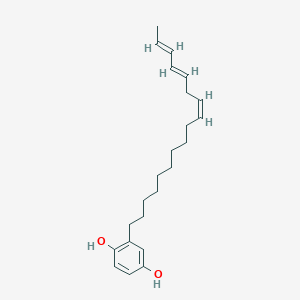
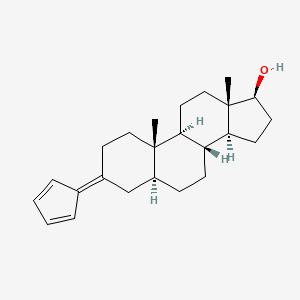
![(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol](/img/structure/B1249557.png)
![(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B1249558.png)
![(1S,2S,5R,6S,9S,11R,13S,15S,16S,17R,19S,21S)-6,21-dimethyl-21-(4-methyl-3-methylidenepentyl)-14,18,20-trioxaheptacyclo[15.4.1.02,16.02,19.05,15.06,11.013,15]docosan-9-ol](/img/structure/B1249563.png)
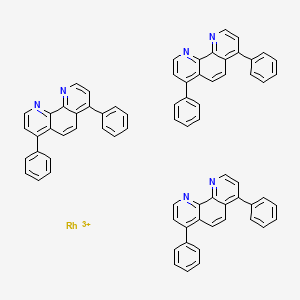
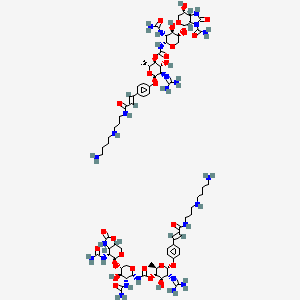
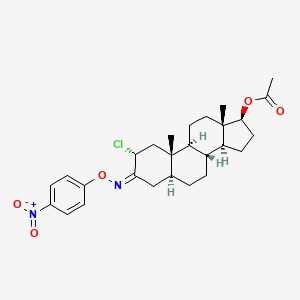
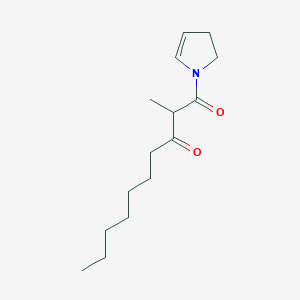
![(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione](/img/structure/B1249570.png)
